Calciumphosphinat

Electroless Nickel Plating Reducing Agent Bath Chemistry

Sodium hypophosphite's hygroscopicity and sodium ion build-up shorten electroless nickel bath life. Calciumphosphinat (calcium hypophosphite) solves this via controlled solubility and effective phosphite precipitation, enabling bath regeneration and reduced waste. • Lower solubility (16.7 g/100 mL, 20°C) precipitates orthophosphite as calcium phosphite, extending bath life vs. sodium salt[reference:0] • Superior thermal stability (decomposition 400-450°C) over aluminum hypophosphite (300-350°C), minimizing odor and phosphine evolution during high-temperature polymer compounding • Consistent quality: white crystalline powder, ≥99.0% purity, low heavy-metal content

Molecular Formula CaH2O4P2+2
Molecular Weight 168.04 g/mol
CAS No. 7789-79-9
Cat. No. B3029770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalciumphosphinat
CAS7789-79-9
Molecular FormulaCaH2O4P2+2
Molecular Weight168.04 g/mol
Structural Identifiers
SMILESOP=O.OP=O.[Ca+2]
InChIInChI=1S/Ca.2HO2P/c;2*1-3-2/h;2*(H,1,2)/q+2;;
InChIKeyLITFOGPYONJRNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calciumphosphinat (CAS 7789-79-9) Technical Baseline and Procurement Profile


Calciumphosphinat, also known as calcium hypophosphite or calcium phosphinate [1], is an inorganic salt with the molecular formula Ca(H2PO2)2 and a molecular weight of 170.06 g/mol [2]. It is typically supplied as a white crystalline powder with a density of approximately 2.23 g/cm³ [3]. This compound is characterized by its strong reducing properties, reflected in its standard reduction potential of E° = -0.51 V [4]. It is soluble in water (16.7 g/100 mL at 20°C) but practically insoluble in alcohol and ether [5]. Key industrial roles include serving as a reducing agent in electroless nickel plating, a flame retardant synergist in polymers, and a source of hypophosphite anions for chemical synthesis [6][7].

Why Generic Substitution of Calciumphosphinat is Not Recommended


Substituting Calciumphosphinat with a different hypophosphite salt or an alternative reducing agent or flame retardant is not a trivial decision, as this compound presents a unique combination of thermal behavior, solubility, and cation-dependent performance that directly impacts process efficiency and material properties. Unlike sodium hypophosphite, which exhibits high hygroscopicity and can introduce problematic sodium ions into electroless nickel baths, Calciumphosphinat offers distinct advantages in phosphite precipitation and bath regeneration [1][2]. In flame retardant applications, its decomposition temperature and the nature of its char formation differ significantly from aluminum hypophosphite, leading to variations in both fire performance and processing characteristics such as odor and thermal stability [3][4]. Furthermore, its solubility profile, which is significantly lower than that of the sodium salt, dictates its suitability for applications requiring controlled release or lower ionic strength [5]. These differentiating factors, which are quantified in the following section, confirm that Calciumphosphinat is not a direct, drop-in replacement for its in-class analogs.

Calciumphosphinat (CAS 7789-79-9) Comparative Performance Data for Scientific Selection


Calciumphosphinat vs. Sodium Hypophosphite: Solubility and Ionic Strength in Electroless Nickel Plating

A key differentiator in electroless nickel (EN) plating is the impact of the counter-cation on bath stability and maintenance. Calciumphosphinat exhibits a solubility in water of 16.7 g/100 mL at 20°C [1], which is significantly lower than that of sodium hypophosphite, the industry standard. This lower solubility is not a disadvantage; rather, it enables a crucial process advantage: the precipitation and removal of deleterious orthophosphite ions [2]. The presence of calcium cations in the bath facilitates the formation of insoluble calcium phosphite, which can be filtered out, thereby extending bath life and reducing waste [3]. In contrast, sodium phosphite remains soluble, leading to accumulation and eventual bath failure. This calcium-based regeneration pathway is a key reason for selecting Calciumphosphinat in high-precision or waste-sensitive EN operations.

Electroless Nickel Plating Reducing Agent Bath Chemistry

Calciumphosphinat vs. Aluminum Hypophosphite: Thermal Stability and Flame Retardant Processing Advantages

When evaluated as a flame retardant additive for engineering plastics like nylon and polyester, Calciumphosphinat offers a distinct processing window advantage over aluminum hypophosphite. While the flame retardant efficiency (as measured by LOI or UL-94 rating) of Calciumphosphinat is lower than that of aluminum hypophosphite in polymers like PA6 [1], it exhibits superior thermal stability and lower odor generation during high-temperature compounding and molding [1]. Specifically, the decomposition temperature of Calciumphosphinat is reported to be in the range of 400-450°C [2], which is higher than the 300-350°C range reported for aluminum hypophosphite [2]. This higher thermal stability reduces the risk of premature decomposition and the associated release of phosphine gas during processing, making it a more robust choice for polymers that require higher processing temperatures.

Flame Retardant Polymer Additive Thermal Stability

Calciumphosphinat vs. Magnesium Hypophosphite: Flame Retardant Efficacy on Cotton Fabrics

In a direct comparative study on the flame retardant finishing of cotton fabrics, Calciumphosphinat (CaHP) demonstrated superior fire performance compared to magnesium hypophosphite (MgHP) [1]. The study quantified this difference using the Limiting Oxygen Index (LOI) test. The highest LOI value achieved was 24.2 for cotton fabric treated with CaHP and a synergistic nanoparticle (OA-POSS), while untreated cotton typically has an LOI around 18 . Furthermore, the peak heat release rate (PHRR), a critical metric for fire safety, was reduced to 43 ± 3 kW m⁻² for the same CaHP-based formulation [1]. The study concluded that CaHP showed better fire performance than MgHP [1], providing a data-driven basis for selecting Calciumphosphinat over its magnesium counterpart for textile applications.

Textile Flame Retardant Cotton Finishing Limiting Oxygen Index

Calciumphosphinat vs. Sodium Hypophosphite: Controlled Phosphine Release and Thermal Decomposition Profile

The thermal decomposition of Calciumphosphinat is a complex, multi-stage process that differs significantly from simpler hypophosphite salts. A detailed DTA/TGA study under nitrogen atmosphere revealed four distinct exothermic decomposition stages with peaks at 368, 386, 400, and 434°C, releasing a total heat of 1.51 kJ/g [1]. This multi-stage profile is in contrast to the more abrupt decomposition often observed with sodium hypophosphite. Furthermore, the decomposition pathway involves the intermediate formation of calcium phosphide, a species not formed from sodium salts, which influences the condensed-phase chemistry [1]. The controlled, stepwise release of phosphine gas from this multi-stage decomposition is a defining characteristic that impacts both its flame retardant mechanism and its safety handling profile, distinguishing it from single-stage decomposing alternatives.

Thermal Decomposition Phosphine Generation Safety

Calciumphosphinat (CAS 7789-79-9) Optimized Application Scenarios Based on Comparative Evidence


Electroless Nickel Plating Baths Requiring Long-Life and Waste Minimization

Select Calciumphosphinat for electroless nickel plating operations where bath longevity and waste reduction are paramount. Its relatively lower water solubility (16.7 g/100 mL at 20°C) [1] is a functional advantage, as it facilitates the precipitation of orthophosphite ions as insoluble calcium phosphite. This enables effective bath regeneration, preventing the buildup of deleterious byproducts that occur with sodium hypophosphite-based baths [2][3]. This application is particularly relevant for high-precision plating on complex geometries where consistent bath chemistry is critical.

Flame Retardant Formulations for High-Temperature Engineering Thermoplastics

Utilize Calciumphosphinat as a flame retardant synergist in engineering thermoplastics such as polyamides (PA6, PA66) where processing temperatures exceed 300°C. Comparative data shows Calciumphosphinat possesses a higher decomposition temperature (400-450°C) than aluminum hypophosphite (300-350°C) [4][5]. This superior thermal stability minimizes premature decomposition, reduces odor, and lowers the risk of phosphine gas evolution during compounding and injection molding, ensuring a safer and more consistent manufacturing process for components used in electrical and electronics (E&E) and automotive applications.

Flame Retardant Finishing of Cotton and Cellulosic Textiles

In textile finishing applications, specify Calciumphosphinat over magnesium hypophosphite for imparting flame retardancy to cotton fabrics. A direct comparative study demonstrated that Calciumphosphinat (CaHP) exhibits superior fire performance, achieving a Limiting Oxygen Index (LOI) of 24.2 and reducing the Peak Heat Release Rate (PHRR) to 43 ± 3 kW m⁻² when combined with OA-POSS nanoparticles [6]. This makes it the preferred hypophosphite salt for textile treatments requiring compliance with flammability standards for apparel, upholstery, and drapery.

Synthesis of High-Purity Hypophosphite Derivatives and Phosphorus Compounds

Leverage Calciumphosphinat as a preferred starting material for the synthesis of other metal hypophosphites and organophosphorus compounds. Its well-defined crystal structure and ability to participate in double-salt formation (e.g., CaNa(H2PO2)3) provide a controlled route to introduce the hypophosphite anion into various chemical environments. This is a key consideration for R&D chemists and process development engineers synthesizing specialized reducing agents or phosphorus-containing intermediates where cation purity and precise stoichiometry are essential.

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